molecular formula C10H15ClN2O2 B1290073 2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride CAS No. 6487-89-4

2-(3,4-Dimethoxyphenyl)acetimidamide hydrochloride

Cat. No. B1290073
CAS RN: 6487-89-4
M. Wt: 230.69 g/mol
InChI Key: NIKKPUQRMWDLJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06998402B2

Procedure details

Analogously to Example 7A, 20.0 g (86.7 mmol) of 2-(3,4-dimethoxyphenyl)ethanamidine hydrochloride (Example 5A) are reacted with 5.21 g (104 mmol) of hydrazine hydrate and 24.3 g (130 mmol) of ethyl 3-(acetylamino)-2-oxobutanoate (Example 6A) to give N-{1-[3-(3,4-dimethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]ethyl}acetamide.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:5]=[C:6]([CH2:12][C:13]([NH2:15])=[NH:14])[CH:7]=[CH:8][C:9]=1[O:10][CH3:11].O.[NH2:17]N.[C:19]([NH:22][CH:23]([CH3:31])[C:24](=O)[C:25](OCC)=[O:26])(=[O:21])[CH3:20]>>[CH3:2][O:3][C:4]1[CH:5]=[C:6]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH2:12][C:13]1[NH:15][C:25](=[O:26])[C:24]([CH:23]([NH:22][C:19](=[O:21])[CH3:20])[CH3:31])=[N:17][N:14]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
Cl.COC=1C=C(C=CC1OC)CC(=N)N
Name
Quantity
5.21 g
Type
reactant
Smiles
O.NN
Name
Quantity
24.3 g
Type
reactant
Smiles
C(C)(=O)NC(C(C(=O)OCC)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(CC2=NN=C(C(N2)=O)C(C)NC(C)=O)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.